N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a methylsulfanyl group attached to the pyridine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperidine intermediate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a 2-aminopyridine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and the pyridine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the appropriate carboxylic acid derivative and the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which may affect its reactivity and biological activity.
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which may influence its chemical properties and interactions with biological targets.
N-(1-benzylpiperidin-4-yl)-2-(methylsulfanyl)pyridine-3-thioamide: This compound has a thioamide group instead of a carboxamide group, which may alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific research applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-19-17(8-5-11-20-19)18(23)21-16-9-12-22(13-10-16)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGRXCORJUCTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326535 | |
Record name | N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899177-62-9 | |
Record name | N-(1-benzylpiperidin-4-yl)-2-methylsulfanylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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